![molecular formula C15H20O2 B2801076 6-Tert-butyl-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-one CAS No. 1797966-37-0](/img/structure/B2801076.png)
6-Tert-butyl-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-one
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Description
6-Tert-butyl-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-one, also known as TMT, is a synthetic compound that has attracted attention in the scientific community due to its unique chemical structure and potential applications. TMT is a bicyclic ketone that contains a tert-butyl group and a methoxy group, and it is commonly used in scientific research to study the biochemical and physiological effects of certain compounds.
Scientific Research Applications
Synthetic Phenolic Antioxidants and Environmental Impact
Synthetic phenolic antioxidants (SPAs), including structurally related compounds, are widely used in various industrial applications to prolong product shelf life by retarding oxidative reactions. Recent studies have focused on their environmental occurrence, human exposure, and potential toxic effects. SPAs have been detected in different environmental matrices, suggesting widespread dispersion and potential for human exposure through various pathways, including food intake and use of personal care products. There's a growing body of evidence indicating that some SPAs may pose risks due to hepatic toxicity, endocrine-disrupting effects, or carcinogenicity. Future research directions include the investigation of novel SPAs with lower toxicity and environmental persistence (Runzeng Liu & S. Mabury, 2020).
Biological Activities of Secondary Metabolites
Secondary metabolites from plants, including tetrahydronaphthalene derivatives, exhibit a wide range of biological activities. For instance, compounds isolated from Impatiens balsamina have shown promising antiallergic, antihypotensive, antitumor, and antimicrobial properties. The diverse biological activities of these secondary metabolites underscore their potential for developing new therapeutic agents. The significance of tetrahydronaphthalene derivatives in neuroprotective activities highlights the importance of continued research into their pharmacological properties and mechanisms of action (D. S. Zolotykh et al., 2022).
properties
IUPAC Name |
6-tert-butyl-7-methoxy-3,4-dihydro-2H-naphthalen-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O2/c1-15(2,3)12-8-10-6-5-7-13(16)11(10)9-14(12)17-4/h8-9H,5-7H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKFPOUZMBTWTJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(C=C2C(=C1)CCCC2=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Tert-butyl-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-one |
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